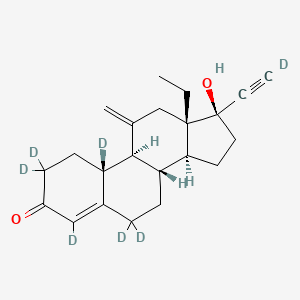
Etonogestrel-d7 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etonogestrel-d7 (Major) is a deuterated form of etonogestrel, a synthetic progestin used primarily in contraceptive devices such as subdermal implants and vaginal rings . The deuterium labeling in etonogestrel-d7 allows for its use in various scientific research applications, particularly in pharmacokinetic studies to track the compound’s behavior in biological systems .
Méthodes De Préparation
The synthesis of etonogestrel-d7 involves several key steps, starting from a suitable precursor. One common method involves the alkynylation of an oxide, followed by alkaline hydrolysis and acid hydrolysis reactions . These steps are carefully controlled to ensure the incorporation of deuterium atoms at specific positions in the molecule. Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Etonogestrel-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Etonogestrel-d7 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of etonogestrel in biological systems.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of etonogestrel.
Drug Interaction Studies: Investigating potential interactions between etonogestrel and other drugs.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Mécanisme D'action
Etonogestrel-d7 exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs such as the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding modulates gene transcription, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the pituitary gland . The result is the inhibition of ovulation and increased viscosity of cervical mucus, preventing sperm penetration .
Comparaison Avec Des Composés Similaires
Etonogestrel-d7 is compared with other similar compounds such as:
Desogestrel: The parent compound from which etonogestrel is derived.
Levonorgestrel: Another synthetic progestin used in contraceptive devices.
Norethindrone: A synthetic progestin with similar contraceptive properties. Etonogestrel-d7’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies.
Propriétés
Formule moléculaire |
C22H28O2 |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-11-methylidene-1,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1/i2D,6D2,7D2,12D,17D |
Clé InChI |
GCKFUYQCUCGESZ-HETITVLCSA-N |
SMILES isomérique |
[2H]C#C[C@@]1(CC[C@@H]2[C@@]1(CC(=C)[C@H]3[C@H]2CC(C4=C(C(=O)C(C[C@]34[2H])([2H])[2H])[2H])([2H])[2H])CC)O |
SMILES canonique |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
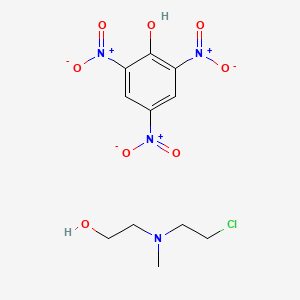
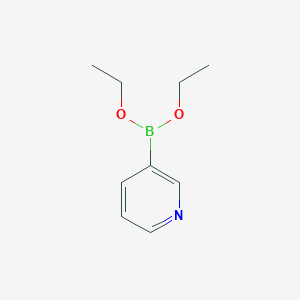

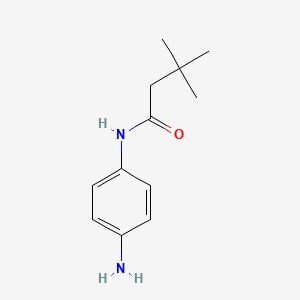
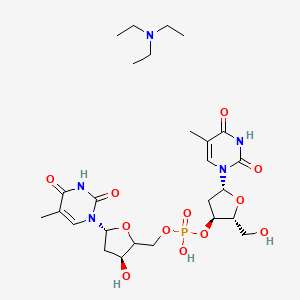
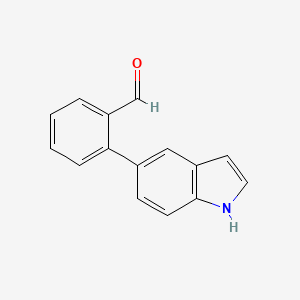
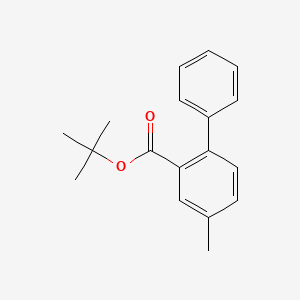
![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)

![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)

![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)
